molecular formula C9H15BrO4 B047280 Diethyl 2-(bromomethyl)succinate CAS No. 121223-90-3

Diethyl 2-(bromomethyl)succinate

Cat. No.: B047280
CAS No.: 121223-90-3
M. Wt: 267.12 g/mol
InChI Key: IEAPPRSAWJWMTH-UHFFFAOYSA-N
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Description

Diethyl 2-(bromomethyl)succinate is an organic compound with the molecular formula C9H15BrO4. It is a brominated derivative of succinic acid and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to the succinate backbone, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(bromomethyl)succinate can be synthesized through several methods. One common approach involves the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities .

Mechanism of Action

The mechanism of action of diethyl 2-(bromomethyl)succinate primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a methylene group.

    Diethyl 2-bromo-2-phenylmalonate: Contains a phenyl group, making it bulkier and less reactive towards nucleophiles.

Uniqueness

Diethyl 2-(bromomethyl)succinate is unique due to its balanced reactivity and versatility. The presence of the bromomethyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its relatively simple structure also makes it easier to handle and purify compared to bulkier analogs.

Properties

IUPAC Name

diethyl 2-(bromomethyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAPPRSAWJWMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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